molecular formula C11H21BrO2 B13813592 2-Bromopropionic acid, 2-octyl ester CAS No. 130232-43-8

2-Bromopropionic acid, 2-octyl ester

Cat. No.: B13813592
CAS No.: 130232-43-8
M. Wt: 265.19 g/mol
InChI Key: JRLNZNCOQCBRDL-UHFFFAOYSA-N
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Description

2-Bromopropionic acid, 2-octyl ester, also known as octyl 2-bromopropanoate, is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.187 g/mol . This compound is a brominated ester, which means it contains both a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropionic acid, 2-octyl ester can be synthesized through the esterification of 2-bromopropionic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromopropionic acid, 2-octyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromopropionic acid, 2-octyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromopropionic acid, 2-octyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making it susceptible to attack by nucleophiles. This property allows the compound to participate in various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopropionic acid, 2-octyl ester is unique due to its specific combination of a brominated propionic acid and an octyl ester group. This combination imparts distinct chemical properties, making it useful in various applications where other similar compounds may not be as effective .

Properties

CAS No.

130232-43-8

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

octan-2-yl 2-bromopropanoate

InChI

InChI=1S/C11H21BrO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3

InChI Key

JRLNZNCOQCBRDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)Br

Origin of Product

United States

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